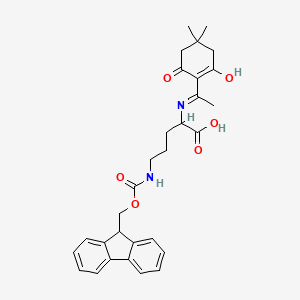

Dde-D-Orn(Fmoc)-OH

Description

Historical Development of Protecting Groups in Peptide Chemistry

The journey of peptide synthesis has been marked by the development of increasingly sophisticated protecting group strategies. Early methods in solution-phase synthesis were revolutionized by Bruce Merrifield's introduction of Solid-Phase Peptide Synthesis (SPPS) in 1963, a discovery that earned him the Nobel Prize. peptide.comrsc.org This technique, where a peptide is assembled on an insoluble resin support, streamlined the process by allowing for easy removal of excess reagents and byproducts through simple filtration and washing. peptide.comiris-biotech.de

The first major strategy for SPPS, developed by Merrifield, was the Boc/Bzl approach. peptide.combiotage.com This method uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the Nα-amino group and more acid-stable, benzyl-based (Bzl) groups for side-chain protection. nih.govpublish.csiro.au The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protectors requires a strong, hazardous acid such as hydrofluoric acid (HF). biotage.comnih.govaltabioscience.com The reliance on a gradient of acid lability, rather than true orthogonality, and the harshness of the final cleavage step were significant limitations. biotage.comnih.gov

A major landmark in peptide chemistry was the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970. peptide.comrsc.org By the late 1970s, this led to the development of the Fmoc/tBu strategy, which offered a milder and truly orthogonal alternative. peptide.comnih.gov In this approach, the Nα-Fmoc group is removed with a base, typically a solution of piperidine (B6355638) in DMF, while the side-chain protecting groups (often tert-butyl, tBu) and the resin linker are acid-labile, cleaved at the end of the synthesis with TFA. iris-biotech.dealtabioscience.comwikipedia.org This orthogonality prevents the gradual degradation of side-chain protection during synthesis and avoids the use of HF, making the process safer and more compatible with sensitive or modified peptides. iris-biotech.dealtabioscience.comnih.gov

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderate Acid (e.g., TFA) biotage.comnih.gov | Base (e.g., 20% Piperidine in DMF) iris-biotech.dewikipedia.org |

| Side-Chain Protection | Benzyl-based (Bzl) ethers/esters nih.gov | tert-butyl (tBu) based ethers/esters iris-biotech.denih.gov |

| Final Cleavage | Strong Acid (e.g., HF) biotage.comaltabioscience.com | Moderate Acid (e.g., TFA) iris-biotech.dealtabioscience.com |

| Orthogonality | Not truly orthogonal; based on differential acid lability. iris-biotech.de | Truly orthogonal; base-labile Nα-group and acid-labile side-chain groups. ub.edunih.gov |

| Compatibility | Harsher conditions limit use with some modified peptides. altabioscience.com | Milder conditions are compatible with a wide range of modifications like phosphorylation and glycosylation. altabioscience.comnih.gov |

Orthogonal protection is indispensable for synthesizing complex, non-linear peptides. fiveable.mersc.org By employing a third or even fourth dimension of protecting groups, chemists can perform site-specific modifications on a peptide while it is still attached to the solid support. peptide.comsigmaaldrich.com This allows for the creation of:

Branched Peptides: Where peptide chains are grown from the side chain of an amino acid like lysine (B10760008) or ornithine. rsc.orgsigmaaldrich.com

Cyclic Peptides: Formed by creating a linkage between the side chain of one residue and the N- or C-terminus, or between two side chains. sigmaaldrich.com

Modified Peptides: Including the attachment of labels (like fluorescent dyes), lipids, or other molecules at specific positions. sigmaaldrich.comsigmaaldrich.com

The ability to selectively unmask a single functional group among many is crucial for achieving the precise chemical control needed for these advanced structures. ub.edufiveable.me

Evolution from Boc to Fmoc Chemistry in Solid-Phase Peptide Synthesis

The Dde Protecting Group: Chemical Properties and Orthogonality

Introduced in 1993, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a key tool for orthogonal protection, particularly for the side-chain amino groups of lysine, ornithine, and other diamino acids. sigmaaldrich.compeptide.com Its primary advantage is its unique cleavage condition, which is orthogonal to the standard Fmoc/tBu strategy. iris-biotech.debachem.com Dde is stable to the basic conditions used for Fmoc removal (piperidine) and the acidic conditions used for final cleavage (TFA), but it can be selectively removed using a dilute solution of hydrazine (B178648). sigmaaldrich.comrsc.orgrsc.org

The Dde group provides robust protection under the alternating basic and acidic treatments of Fmoc-based SPPS. acs.org However, it is not without limitations. During repeated piperidine treatments for Fmoc removal, especially in the synthesis of long sequences, partial loss of the Dde group has been observed. sigmaaldrich.comiris-biotech.de More significantly, the Dde group can sometimes migrate from one amino group to another unprotected amine, such as from the ε-amino group of one lysine to another, leading to scrambled peptide sequences. iris-biotech.denih.gov

The standard cleavage condition for Dde is a 2% solution of hydrazine monohydrate in DMF. sigmaaldrich.compeptide.combachem.com The reaction is often monitored by spectrophotometry, as the byproduct formed absorbs UV light. sigmaaldrich.comiris-biotech.de It is important to note that hydrazine also removes the Fmoc group, so if Dde deprotection is performed mid-synthesis, the Nα-amino group of the peptide chain must be protected with a group stable to hydrazine, such as Boc. peptide.compeptide.com Alternatively, full orthogonality between Dde and Fmoc can be achieved by using a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) for Dde removal, which does not affect the Fmoc group. sigmaaldrich.compeptide.comresearchgate.net

To address the stability issues of Dde, particularly its tendency to migrate, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed. peptide.comiris-biotech.de The ivDde group functions similarly to Dde, being stable to piperidine and TFA and cleavable with 2% hydrazine. sigmaaldrich.com

The increased steric bulk of ivDde provides greater stability and significantly reduces the risk of migration during Fmoc deprotection cycles. iris-biotech.de This makes ivDde a more reliable choice for the synthesis of long or complex peptides where multiple piperidine treatments are required. iris-biotech.de However, this enhanced stability can sometimes be a drawback, as the ivDde group can be more difficult to remove than Dde, occasionally requiring harsher or more prolonged hydrazine treatment, especially if it is located in an aggregated region of the peptide. sigmaaldrich.comiris-biotech.de The choice between Dde and ivDde is therefore a trade-off between ease of removal and robustness during synthesis. sigmaaldrich.comiris-biotech.de

| Property | Dde Group | ivDde Group |

| Full Name | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl |

| Cleavage Reagent | 2% Hydrazine in DMF sigmaaldrich.com | 2% Hydrazine in DMF sigmaaldrich.com |

| Stability to Piperidine | Moderate; partial loss in long syntheses. sigmaaldrich.comiris-biotech.de | Excellent; more robust. iris-biotech.de |

| Migration Risk | Observed; can lead to scrambled sequences. iris-biotech.denih.gov | Negligible due to steric hindrance. sigmaaldrich.comiris-biotech.de |

| Ease of Removal | Easier to cleave. sigmaaldrich.com | Can be difficult to remove in some sequences. iris-biotech.de |

| Typical Application | Shorter peptides; when ease of cleavage is prioritized. sigmaaldrich.comiris-biotech.de | Long peptides; complex syntheses where stability is critical. iris-biotech.de |

Stability Profile of Dde and its Distinct Cleavage Conditions

The Fmoc Protecting Group: Fundamental Role in Nα-Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal SPPS. publish.csiro.aualtabioscience.com It serves as the temporary protecting group for the α-amino (Nα) group of the incoming amino acid. peptide.comnih.gov Its success stems from a combination of favorable properties. publish.csiro.au

Fmoc-protected amino acids are generally crystalline, stable solids that are soluble in common SPPS solvents like DMF. publish.csiro.au The Fmoc group itself is completely stable to the acidic conditions used to cleave tBu-based side-chain protecting groups and the final peptide from the resin. publish.csiro.aualtabioscience.com Its key feature is its lability to bases, but not just any base. wikipedia.org It is rapidly cleaved by secondary amines like piperidine but is significantly more stable towards tertiary amines. publish.csiro.au This selective removal is achieved through a β-elimination mechanism. publish.csiro.au Furthermore, the fluorenyl byproduct released upon deprotection has a strong UV absorbance, which allows for real-time spectrophotometric monitoring of the deprotection and coupling steps during automated synthesis. publish.csiro.aunih.gov The combination of mild deprotection conditions and robust stability to acid makes the Fmoc group an almost ideal Nα-protector for the synthesis of a vast array of peptides. publish.csiro.aualtabioscience.com

Base-Lability and Cleavage Mechanism of Fmoc

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis due to its facile removal under basic conditions, which are orthogonal to the acid-labile protecting groups often used for side chains. wikipedia.org The cleavage of the Fmoc group is a base-induced β-elimination reaction. researchgate.net

The mechanism proceeds as follows:

A base, typically a secondary amine like piperidine in a polar aprotic solvent such as dimethylformamide (DMF), abstracts the relatively acidic proton from the C9 position of the fluorenyl ring. total-synthesis.comrsc.org The acidity of this proton is a consequence of the aromatic stabilization of the resulting fluorenyl anion. total-synthesis.com

This deprotonation is the rate-determining step and initiates the collapse of the carbamate (B1207046) structure. rsc.org

The resulting anionic intermediate undergoes a rapid β-elimination, leading to the release of the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). researchgate.netacs.org

The liberated dibenzofulvene is a reactive electrophile and is subsequently trapped by the excess amine base (e.g., piperidine) in the deprotection solution to form a stable adduct. wikipedia.orgresearchgate.net This prevents the DBF from reacting with the newly deprotected N-terminal amine of the peptide. rsc.org

The entire process is typically completed within minutes at room temperature, making it highly efficient for the iterative deprotection steps required in SPPS. rsc.org

Monitoring Fmoc Deprotection

Ensuring the complete removal of the Fmoc group at each step is critical for the successful synthesis of the target peptide. Incomplete deprotection leads to the formation of deletion sequences, which are difficult to separate from the desired product. iris-biotech.de Fortunately, the Fmoc deprotection process can be conveniently monitored in real-time.

The dibenzofulvene-piperidine adduct formed during deprotection has a strong UV absorbance at approximately 301 nm. rsc.orgiris-biotech.de This property allows for the quantitative monitoring of the Fmoc cleavage reaction using UV-Vis spectroscopy. tec5usa.com By measuring the absorbance of the deprotection solution as it flows from the reaction vessel, it is possible to track the progress of the reaction and confirm its completion. iris-biotech.de This method is widely employed in automated peptide synthesizers to ensure the fidelity of the synthesis. tec5usa.com

Alternative, albeit less common, methods for monitoring deprotection include qualitative colorimetric tests, such as the ninhydrin (B49086) test, which detects the presence of free primary amines on the resin-bound peptide after the deprotection step. iris-biotech.de

D-Ornithine: Significance as a Non-Canonical Amino Acid in Peptide Design

Ornithine is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genome for protein synthesis. wikipedia.orgcreative-proteomics.com Structurally, it is a homolog of lysine, but with a shorter side chain by one methylene (B1212753) group. nih.gov While L-ornithine is an important intermediate in the urea (B33335) cycle, the incorporation of its D-enantiomer, D-ornithine, into peptides is a synthetic strategy used to impart specific properties. creative-proteomics.comnih.gov

The use of non-canonical amino acids (ncAAs) like D-ornithine is a powerful tool in peptide design to enhance therapeutic properties. researchgate.netmdpi.com The introduction of D-ornithine can increase a peptide's stability against enzymatic degradation, as proteases are often stereospecific for L-amino acids. nih.gov Furthermore, the unique side chain of ornithine provides a handle for further chemical modifications, such as cyclization or the attachment of labels, which can be exploited to create peptides with novel structures and functions. peptide.com The compound Dde-D-Orn(Fmoc)-OH is specifically designed to facilitate such modifications at the ornithine side chain. vwr.com

Stereochemical Considerations and Impact of D-Amino Acids in Peptide Conformation

Amino acids, with the exception of glycine, are chiral molecules and exist as two non-superimposable mirror images, or enantiomers, designated as L- and D-forms. unacademy.com In nature, proteins are almost exclusively composed of L-amino acids. jpt.com The introduction of a D-amino acid into a peptide chain composed of L-amino acids has a profound impact on its secondary and tertiary structure. nih.gov

The stereochemistry at the α-carbon dictates the spatial orientation of the side chain and influences the allowable backbone torsion angles (phi and psi), which in turn determine the local conformation. jpt.com Substituting an L-amino acid with its D-enantiomer can disrupt or alter regular secondary structures like α-helices and β-sheets. frontiersin.org This is because the D-amino acid will have different conformational propensities compared to its L-counterpart, often inducing kinks or turns in the peptide backbone. frontiersin.orgnih.gov This structural perturbation can be strategically employed to design peptides with specific three-dimensional shapes, which is crucial for their biological activity and receptor binding. frontiersin.org

Role of Ornithine in Biologically Active Peptides

Ornithine plays a significant role as a precursor and component in a variety of biologically active molecules. usda.gov In nature, ornithine is a key intermediate in the biosynthesis of other amino acids like proline and arginine, as well as polyamines which are crucial for cell growth. nih.govusda.gov

In the realm of peptide therapeutics, ornithine and its derivatives are incorporated into synthetic peptides to enhance their biological profiles. nih.gov Ornithine-containing peptides are found in some non-ribosomally synthesized natural products, including certain antibiotics and siderophores. mdpi.comresearchgate.net The incorporation of ornithine can improve the stability, bioactivity, and resistance to enzymatic breakdown of peptides. nih.gov For example, replacing a lysine residue with ornithine can alter the peptide's charge distribution and conformational flexibility, potentially leading to improved receptor selectivity or altered pharmacokinetic properties. The ability to selectively modify the side chain of ornithine, as enabled by reagents like this compound, further expands its utility in creating complex and potent peptide-based drugs. vulcanchem.comvwr.com

Structure

3D Structure

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXWJOGKQWRDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Manipulation of Dde D Orn Fmoc Oh

Synthetic Routes to Dde-D-Orn(Fmoc)-OH

The synthesis of this compound is a multi-step process that hinges on the strategic and sequential introduction of the Fmoc and Dde protecting groups onto the D-ornithine scaffold.

The core of this compound's functionality lies in its orthogonal protection scheme. The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is attached to the α-amino position, while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group protects the δ-amino side chain. vulcanchem.com This arrangement is crucial as it allows for the selective removal of one group without affecting the other, enabling controlled, stepwise modifications during peptide synthesis. vulcanchem.com The "D" configuration signifies the (R) stereochemistry at the alpha-carbon. vulcanchem.com

The Fmoc group is known for its susceptibility to basic conditions, typically being removed by a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). vulcanchem.comsigmaaldrich.com In contrast, the Dde group is stable under these basic conditions as well as acidic conditions used for Boc deprotection, but it can be cleaved using a mild solution of 2% hydrazine (B178648) in DMF. sigmaaldrich.compeptide.com This differential stability is the cornerstone of the orthogonal strategy.

The synthesis of this compound involves carefully controlled reactions to ensure the correct placement of the protecting groups. While specific proprietary synthesis details are often not fully disclosed, the general principles involve the reaction of D-ornithine with an Fmoc-donating reagent to protect the α-amino group, followed by the introduction of the Dde group to the δ-amino side chain. The reverse is also possible, where the δ-amino group is first protected with Dde, followed by the α-amino protection with Fmoc. The choice of reaction conditions, solvents, and activating agents is critical to achieving high yields and purity.

Strategic Placement of Protecting Groups on D-Ornithine

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is a valuable reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise assembly of a peptide chain on a solid support. bachem.com

In SPPS, the carboxylic acid of the incoming Fmoc-protected amino acid, such as this compound, is activated to facilitate the formation of a peptide bond with the free amine of the growing peptide chain attached to the resin. peptide.com A variety of coupling reagents are available for this purpose.

Common carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are often used, frequently in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) to improve efficiency and minimize racemization. peptide.combachem.com Phosphonium- and aminium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective and react quickly with less epimerization. peptide.combachem.com The choice of coupling reagent can be critical, especially for sterically hindered couplings or for amino acids prone to racemization. peptide.com

| Coupling Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC | Commonly used, often with additives like HOBt to reduce racemization. peptide.combachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive, effective for difficult couplings. peptide.combachem.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast-reacting with low racemization, especially HATU. peptide.compeptide.com |

For the synthesis of peptide acids, Wang resin is a common choice, while Rink amide resin is typically used to produce peptide amides. uci.edubiotage.com The 2-chlorotrityl chloride resin is versatile and can be used for both peptide acids and for creating protected peptide fragments due to its high sensitivity to acid, allowing for mild cleavage conditions that keep side-chain protecting groups intact. uci.edu

The initial attachment, or loading, of the first Fmoc-amino acid to the resin is a crucial step. uci.edu For hydroxymethyl resins like Wang resin, coupling is often achieved using a symmetrical anhydride (B1165640) of the Fmoc-amino acid or with coupling reagents like DIC in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). peptide.comsigmaaldrich.com For amino-functionalized resins like Rink amide, the loading is a standard amide bond formation using common coupling reagents. sigmaaldrich.com The loading capacity of the resin, typically in the range of 0.3 to 1.0 mmol/g, needs to be considered, especially for the synthesis of long or difficult peptide sequences where lower loading is often preferred. bachem.comcsic.es

| Resin Type | C-Terminal Functionality | Common Applications |

|---|---|---|

| Wang Resin | Carboxylic Acid | Synthesis of peptide acids. uci.edubiotage.com |

| Rink Amide Resin | Amide | Synthesis of peptide amides. uci.edubiotage.com |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Synthesis of peptide acids and protected peptide fragments under mild cleavage conditions. uci.edu |

| Sieber Amide Resin | Amide | Preparation of peptide amides, especially with sterically bulky C-terminal residues, yielding fully protected peptides. biotage.com |

Coupling Chemistry and Reagents for Fmoc-Protected Amino Acids

Selective Deprotection of Dde and Fmoc Groups within Peptide Constructs

The key advantage of using this compound lies in the ability to selectively remove either the Fmoc or the Dde protecting group while the peptide remains attached to the solid support. vulcanchem.comsigmaaldrich.com This orthogonality allows for site-specific modifications of the ornithine side chain.

The Fmoc group is reliably removed using a 20% solution of piperidine in DMF, a standard step in Fmoc-based SPPS that is performed repeatedly to elongate the peptide chain. vulcanchem.comuci.edu

The Dde group, on the other hand, is stable to the piperidine treatment used for Fmoc removal. sigmaaldrich.com It can be selectively cleaved using a 2% solution of hydrazine in DMF. peptide.comuci.edu This treatment exposes the δ-amino group of the ornithine residue, which can then be modified by acylation, alkylation, or conjugation to other molecules. It is important to note that hydrazine can also remove the Fmoc group, so if the N-terminal Fmoc group needs to be preserved, it should first be replaced with a Boc group. peptide.compeptide.com

A significant advancement in Dde deprotection was the development of conditions that are fully orthogonal to the Fmoc group. acs.orgnih.gov A mixture of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in a solvent like N-methyl-2-pyrrolidone (NMP) can cleanly remove the Dde group without affecting the Fmoc group. peptide.comacs.orgresearchgate.net This allows for the modification of the ornithine side chain at any point during the synthesis without disrupting the N-terminal Fmoc protection, offering greater flexibility in the design of complex peptides. sigmaaldrich.com

| Protecting Group | Deprotection Reagent | Orthogonality Notes |

|---|---|---|

| Fmoc (α-amino) | 20% Piperidine in DMF | Stable to hydrazine and hydroxylamine under controlled conditions. vulcanchem.com |

| Dde (δ-amino) | 2% Hydrazine in DMF | Orthogonal to Boc. Not fully orthogonal to Fmoc as hydrazine can also cleave Fmoc. sigmaaldrich.compeptide.com |

| Dde (δ-amino) | Hydroxylamine hydrochloride/imidazole in NMP | Fully orthogonal to Fmoc, allowing for selective Dde removal without affecting the N-terminal Fmoc group. sigmaaldrich.comacs.org |

Hydrazine-Mediated Cleavage of Dde

The standard and most common method for the removal of the Dde protecting group is treatment with a solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF). sigmaaldrich.compeptide.comgoogle.com The reaction proceeds via a nucleophilic attack by hydrazine on the Dde group, leading to the formation of a stable heterocyclic byproduct, 3,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one, and the free amine. nottingham.ac.uk This process is driven by the formation of the aromatic indazole ring. nottingham.ac.uk

A typical protocol involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in DMF. sigmaaldrich.compeptide.com The reaction is generally rapid, often requiring multiple short treatments (e.g., 3 treatments of 3 minutes each) to ensure complete cleavage. sigmaaldrich.compeptide.com While 2% hydrazine is standard, concentrations up to 10% have been employed for difficult sequences where Dde removal is sluggish. sigmaaldrich.com For solution-phase deprotection, the same conditions of 2% hydrazine in DMF are effective. researchgate.net

Table 1: Conditions for Hydrazine-Mediated Dde Cleavage

| Parameter | Condition | Source(s) |

|---|---|---|

| Reagent | Hydrazine monohydrate | peptide.compeptide.com |

| Concentration | 2% (w/v or v/v) in DMF | sigmaaldrich.compeptide.compeptide.comuci.edu |

| Alternative Concentration | Up to 10% for difficult cleavages | sigmaaldrich.com |

| Solvent | N,N-dimethylformamide (DMF) | sigmaaldrich.compeptide.compeptide.comuci.edu |

| Reaction Time (Solid Phase) | 3 x 3 minutes | sigmaaldrich.compeptide.com |

| Reaction Time (Solution Phase) | ~10 minutes | researchgate.net |

It is crucial to note that hydrazine can also cleave the Fmoc group. sigmaaldrich.compeptide.com Therefore, when selective Dde removal is desired on a fully assembled peptide, the N-terminal Fmoc group is often replaced with a hydrazine-stable group, such as a tert-butyloxycarbonyl (Boc) group, prior to hydrazine treatment. sigmaaldrich.compeptide.compeptide.com

Hydroxylamine/Imidazole for Dde Deprotection

An alternative method for Dde deprotection that offers complete orthogonality with the Fmoc group involves the use of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP). sigmaaldrich.compeptide.comresearchgate.net This reagent system selectively cleaves the Dde group without affecting the Fmoc group, which is a significant advantage when side-chain modification is needed while retaining the N-terminal Fmoc for further peptide elongation. vulcanchem.comrsc.org

The protocol typically involves treating the peptide-resin with a solution of hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75-1.4 equivalents) in NMP or a mixture of NMP/DCM. peptide.compeptide.comresearchgate.net The reaction is generally carried out at room temperature for 30 minutes to a few hours. peptide.compeptide.comresearchgate.net This method has proven effective in syntheses where premature Fmoc removal by hydrazine would be problematic, such as in the preparation of PNA-peptide conjugates and complex cyclic peptides. researchgate.netrsc.orgfrontiersin.org

Table 2: Conditions for Hydroxylamine/Imidazole Dde Deprotection

| Parameter | Condition | Source(s) |

|---|---|---|

| Reagents | Hydroxylamine hydrochloride and Imidazole | peptide.compeptide.comresearchgate.net |

| Molar Ratio | ~1.3:1 Hydroxylamine HCl to Imidazole | sigmaaldrich.compeptide.com |

| Solvent | N-methylpyrrolidone (NMP), sometimes with Dichloromethane (DCM) | peptide.compeptide.comresearchgate.net |

| Reaction Time | 30 minutes to 4 hours | peptide.compeptide.comfrontiersin.org |

| Temperature | Room temperature | peptide.compeptide.com |

Piperidine-Mediated Cleavage of Fmoc

The Fmoc group is characteristically base-labile and is most commonly removed using a solution of piperidine in DMF. researchgate.netspringernature.comgenscript.com The mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene (B118485) ring system by piperidine. researchgate.netspringernature.compublish.csiro.au This generates a highly reactive dibenzofulvene (DBF) intermediate, which is subsequently trapped by excess piperidine to form a stable DBF-piperidine adduct. nottingham.ac.ukresearchgate.netspringernature.com

Standard conditions for Fmoc deprotection in solid-phase peptide synthesis (SPPS) typically involve treating the resin-bound peptide with a 20-50% solution of piperidine in DMF. researchgate.netgenscript.com A common protocol uses 20% piperidine in DMF for one or two treatments, often lasting from a few minutes to an hour. uci.eduresearchgate.net The choice of solvent polarity is important, as removal is faster in polar solvents like DMF or NMP compared to less polar ones like DCM. researchgate.netspringernature.com

Table 3: Common Conditions for Piperidine-Mediated Fmoc Cleavage

| Parameter | Condition | Source(s) |

|---|---|---|

| Reagent | Piperidine | researchgate.netspringernature.comgenscript.com |

| Concentration | 20-50% (v/v) | researchgate.netgenscript.com |

| Solvent | N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) | researchgate.netspringernature.com |

| Typical Protocol | 20% Piperidine in DMF | uci.eduresearchgate.netmdpi.com |

| Reaction Time | 10-20 minutes (can be longer for difficult sequences) | researchgate.net |

Strategies for Preventing Premature Cleavage or Side Reactions

While the Dde/Fmoc protection scheme is robust, certain side reactions and premature cleavage can occur. The Dde group has been observed to undergo migration to a free amine, particularly from the side chain of a lysine (B10760008) residue to a nearby unprotected amine, during synthesis. sigmaaldrich.comresearchgate.net The less hindered Dde group is more prone to this migration and can also be partially lost during the synthesis of long peptide sequences. sigmaaldrich.com The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group was developed to be more resistant to such migration and leaching. sigmaaldrich.comresearchgate.net

To prevent premature Fmoc cleavage during Dde deprotection, the hydroxylamine/imidazole method is the preferred choice as it is fully orthogonal. sigmaaldrich.compeptide.comrsc.org When using hydrazine, any N-terminal Fmoc group must be replaced by a stable group like Boc to prevent its removal. sigmaaldrich.compeptide.compeptide.com

For Fmoc deprotection, side reactions such as aspartimide formation can occur, especially with aspartic acid residues. Using milder bases or adding additives like 0.1 M HOBt to the piperidine solution can help suppress this side reaction. chempep.com Careful washing after the deprotection step is crucial to remove the cleavage reagents completely before proceeding to the next coupling step. chempep.com

Purification and Characterization Methodologies for Intermediates and Final Peptides

Following synthesis, and after cleavage from the solid support, crude peptides require purification to remove impurities such as truncated sequences, deletion sequences, and byproducts from deprotection steps. Subsequent characterization is essential to confirm the identity and purity of the final product. pepdd.comiris-biotech.de

Spectroscopic and Spectrometric Analysis (e.g., Mass Spectrometry, UV-Vis Spectrophotometry)

Mass Spectrometry (MS) is an indispensable tool for characterizing synthetic peptides. It provides a precise measurement of the molecular weight of the peptide, allowing for confirmation of the correct sequence and identification of any modifications or impurities. Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) are the most common ionization techniques used for peptide analysis. uci.edu

UV-Vis Spectrophotometry is frequently used to monitor steps during the synthesis process. The removal of the Fmoc group with piperidine can be quantified by measuring the UV absorbance of the resulting DBF-piperidine adduct, which has a characteristic absorption maximum around 300-301 nm. mdpi.comiris-biotech.dersc.org This allows for real-time monitoring of deprotection efficiency and can also be used to estimate the loading of the first amino acid onto the resin. iris-biotech.dethieme-connect.de Similarly, the cleavage of the Dde group with hydrazine produces a chromophoric indazole byproduct that absorbs at 290 nm, enabling spectrophotometric monitoring of the reaction's progress. sigmaaldrich.combzchemicals.com

Table 5: Analytical Techniques for Peptide Characterization

| Technique | Information Obtained | Application in Synthesis | Source(s) |

|---|---|---|---|

| Mass Spectrometry (ESI, MALDI) | Precise molecular weight | Confirmation of final product identity, detection of impurities and side products. | uci.edu |

| UV-Vis Spectrophotometry | Quantification of chromophores | Monitoring Fmoc deprotection (via DBF-piperidine adduct at ~301 nm), Monitoring Dde deprotection (via indazole byproduct at ~290 nm). | sigmaaldrich.comiris-biotech.dethieme-connect.de |

Applications of Dde D Orn Fmoc Oh in Advanced Peptide Architectures

Synthesis of Branched Peptides and Multi-Antigenic Peptides (MAPs)

The use of Dde-D-Orn(Fmoc)-OH is particularly valuable in the synthesis of branched peptides and multi-antigenic peptides (MAPs). vulcanchem.comsigmaaldrich.combiotage.com These structures are of significant interest in immunology and drug delivery, as they can present multiple copies of a peptide epitope, leading to enhanced biological activity. sigmaaldrich.comresearchgate.netupf.edu

The core utility of this compound in this context lies in its orthogonal protection strategy. vulcanchem.comsigmaaldrich.com The Fmoc group is labile to basic conditions (typically piperidine), while the Dde group is selectively cleaved by dilute hydrazine (B178648), and both are stable to the mild acid used for final cleavage from many resins. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This orthogonality permits the sequential and site-specific elongation of peptide chains from both the main backbone and the ornithine side chain. vulcanchem.combiotage.com

The typical divergent synthesis process for creating a branched peptide on a solid support using this compound follows a defined sequence of steps. biotage.comrsc.org First, the linear peptide backbone is assembled using standard Fmoc-SPPS. rsc.org At a designated branching point, this compound is incorporated. biotage.com After the main chain is fully synthesized, the N-terminus is often protected with a Boc group to prevent its reaction during the subsequent steps. sigmaaldrich.com The Dde group on the ornithine side chain is then selectively removed. sigmaaldrich.combiotage.com This exposes the δ-amino group, which serves as the new starting point for the synthesis of a second, branching peptide chain. biotage.com

| Step | Action | Reagent/Condition | Purpose |

| 1. Main Chain Elongation | Standard Fmoc-SPPS | 20% Piperidine (B6355638) in DMF (for Fmoc removal) | To synthesize the primary peptide sequence, incorporating this compound at the desired branch point. vulcanchem.comrsc.org |

| 2. N-Terminal Protection (Optional) | Acylation of N-terminus | Boc₂O | To protect the α-amino group of the main chain during branch synthesis. sigmaaldrich.com |

| 3. Orthogonal Deprotection | Selective Dde removal | 2% Hydrazine in DMF | To unmask the δ-amino group of the ornithine side chain without affecting other protecting groups. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| 4. Branch Synthesis | Standard Fmoc-SPPS | 20% Piperidine in DMF (for Fmoc removal) | To build the secondary peptide chain from the newly exposed ornithine side-chain amine. biotage.com |

| 5. Final Cleavage | Cleavage from resin and removal of all side-chain protecting groups | TFA-based cocktail | To release the final, purified branched peptide. rsc.org |

This table outlines the general steps for the orthogonal synthesis of branched peptides using this compound.

This method allows for the creation of dendrimeric structures like MAPs, where multiple peptide antigens are attached to a core matrix, often built from lysine (B10760008) or ornithine. sigmaaldrich.combiotage.comresearchgate.net

The synthesis of branched peptides, while powerful, presents unique challenges that require careful design. rsc.orgaltabioscience.com Steric hindrance can become a significant issue as the peptide dendrimer grows, potentially leading to incomplete coupling reactions and lower yields. rsc.org To mitigate this, optimized coupling reagents like HBTU and HATU are often used to enhance reaction efficiency. rsc.org

Other key design considerations include:

Peptide Length and Sequence: Longer peptide chains increase the likelihood of aggregation and synthetic difficulty. altabioscience.com The choice of amino acids is also critical, as some residues can promote solubility while others may hinder it. altabioscience.com

Spacers: Incorporating flexible spacer residues, such as 6-aminohexanoic acid (Ahx), at branching points can improve synthetic outcomes by reducing steric hindrance between the growing branches. researchgate.netupf.edu

Synthesis Strategy: Branched peptide synthesis can follow two primary strategies: divergent and convergent. rsc.org The divergent approach, described above, builds branches sequentially on the resin and is common for MAPs. upf.edursc.org While it simplifies purification, it is more susceptible to steric hindrance. rsc.org The convergent approach involves synthesizing the peptide branches separately and then conjugating them to a core scaffold, which can sometimes improve yields for very complex structures. researchgate.net

Resin Choice: The properties of the solid support, such as the resin type and its loading capacity, can impact the efficiency of the synthesis. rsc.org For instance, 2-chlorotrityl chloride resin is noted for its stability and favorable swelling properties, which can be beneficial for assembling complex branched structures. rsc.org

Orthogonal Attachment of Multiple Peptide Chains

Construction of Cyclic Peptides

The Dde protecting group on ornithine is instrumental in the synthesis of cyclic peptides, which are valued for their enhanced stability and conformational rigidity compared to their linear counterparts. sigmaaldrich.comsigmaaldrich.comnih.govmdpi.com this compound facilitates side-chain-to-tail or side-chain-to-side-chain cyclization. sigmaaldrich.comuniversiteitleiden.nl

Cyclization can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (off-resin). universiteitleiden.nlresearchgate.net

On-Resin Cyclization: This is often the preferred method as it simplifies purification and can take advantage of "pseudo-dilution" effects, where the resin matrix isolates individual peptide chains, thus minimizing intermolecular side reactions and dimerization. iris-biotech.dethieme-connect.de The strategy involves anchoring the peptide to the resin via a side chain, such as the δ-amine of ornithine. researchgate.netuniversiteitleiden.nl After the linear sequence is assembled, the N-terminal Fmoc and C-terminal protecting groups (like Allyl) are selectively removed, and the head-to-tail cyclization is induced on the resin. universiteitleiden.nl The final cyclic peptide is then cleaved from the ornithine side-chain anchor. universiteitleiden.nl

Off-Resin (Solution-Phase) Cyclization: In this approach, the fully protected or partially protected linear peptide is first cleaved from the resin. universiteitleiden.nl The cyclization is then performed in dilute solution to favor the intramolecular reaction over intermolecular polymerization. universiteitleiden.nl For example, in the synthesis of gramicidin (B1672133) S analogues, a linear peptide with a Dde-protected ornithine side chain was synthesized on a 2-chlorotrityl resin. universiteitleiden.nl After cleavage from the resin, the terminal amino and carboxyl groups were deprotected and cyclized in solution using a coupling agent like PyBOP. universiteitleiden.nl However, research has shown that the choice of synthesis strategy can significantly impact outcomes; in one study on gramicidin S, starting the solid-phase synthesis with Fmoc-Orn(Dde)-OH for an off-resin cyclization led to a significantly lower yield (17%) and purity (70%) compared to other starting points. universiteitleiden.nl

| Feature | On-Resin Cyclization | Off-Resin Cyclization |

| Principle | Cyclization occurs while the peptide is anchored to the solid support, often via a side chain. researchgate.netuniversiteitleiden.nl | The linear peptide is cleaved from the resin first, then cyclized in solution. universiteitleiden.nl |

| Key Advantage | "Pseudo-dilution" effect minimizes intermolecular reactions; purification is simplified. iris-biotech.dethieme-connect.de | Greater flexibility in cyclization conditions and compatibility with peptides that may be difficult to synthesize on-resin. |

| Common Challenge | Success can be dependent on the peptide sequence, resin type, and linker stability. | Requires highly dilute conditions to prevent polymerization; purification of the final product can be more complex. universiteitleiden.nl |

| Typical Reagents | Coupling agents like PyBOP/HOBt/DIPEA are used directly on the resin-bound peptide. mdpi.com | Coupling agents like DPPA or PyBOP are used in a suitable solvent like DMF or DCM. universiteitleiden.nl |

This table provides a comparison of on-resin and off-resin cyclization strategies.

Cyclization dramatically impacts a peptide's properties by introducing conformational constraints. nih.govunibo.it This pre-organization of the peptide into a more rigid structure can lead to:

Increased Receptor Affinity: By locking the peptide into its bioactive conformation, cyclization can enhance binding to its biological target. nih.gov

Enhanced Stability: Cyclic peptides are generally more resistant to degradation by exopeptidases and endopeptidases compared to their linear analogues, leading to a longer biological half-life. nih.govmdpi.com

Improved Bioavailability: The conformational rigidity and increased stability can sometimes improve a peptide's ability to cross biological membranes. mdpi.com

The incorporation of D-amino acids, such as in this compound, can further influence the resulting conformation, often promoting the formation of specific turn structures that are crucial for biological activity. unibo.it

On-Resin vs. Off-Resin Cyclization Strategies Utilizing Ornithine Side Chain

Site-Specific Peptide Modifications and Bioconjugation

The true power of the Fmoc/Dde orthogonal protection scheme is realized in the precise, site-specific modification of peptides for bioconjugation. sigmaaldrich.comsigmaaldrich.comrsc.org This allows for the attachment of non-peptidic moieties such as fluorescent labels, biotin (B1667282) tags, chelating agents, or drug molecules to a specific location within a peptide sequence. sigmaaldrich.compeptide.com

The process leverages the unique chemical stability of the Dde group. sigmaaldrich.comsigmaaldrich.com After the full peptide chain has been assembled via Fmoc-SPPS, the Dde group on the ornithine side chain can be selectively removed using 2% hydrazine in DMF. sigmaaldrich.comsigmaaldrich.com This treatment does not affect the N-terminal Fmoc group, t-butyl-based side-chain protecting groups, or acid-labile linkers, ensuring that only the δ-amino group of ornithine is exposed. sigmaaldrich.comsigmaaldrich.com This newly freed amine then serves as a specific handle for conjugation. peptide.com

For even greater orthogonality, particularly when the presence of hydrazine is a concern for other functional groups or the N-terminal Fmoc group, alternative deprotection conditions have been developed. researchgate.net A mixture of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP has been shown to cleanly remove the Dde group without affecting Fmoc groups, allowing for modification even before the peptide synthesis is complete. researchgate.net

This site-selective modification is a cornerstone of modern peptide chemistry, enabling the development of sophisticated diagnostic probes, targeted therapeutics, and advanced biomaterials. rsc.org

Incorporation of Fluorescent Labels and Imaging Probes

The selective deprotection of the Dde group on the ornithine side chain provides a specific site for the attachment of fluorescent labels and imaging probes. sigmaaldrich.com This strategy is crucial for creating peptides that can be visualized and tracked in biological systems. The process typically involves the synthesis of a peptide chain using standard Fmoc solid-phase peptide synthesis (SPPS), followed by the selective removal of the Dde group using a mild reagent like hydrazine. sigmaaldrich.comlifetein.com This exposes the primary amine on the ornithine side chain, which can then be coupled with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), rhodamine, or coumarin (B35378) derivatives. lifetein.comresearchgate.net

This method offers a significant advantage over labeling the N-terminus or other reactive side chains, as it allows for precise control over the label's position within the peptide sequence. Such site-specific labeling is essential for applications like Förster Resonance Energy Transfer (FRET) studies, where the distance between two fluorophores is critical. lifetein.com Furthermore, the use of this compound enables the synthesis of multifunctional probes where one part of the molecule is a bioactive peptide and the other is an imaging agent. researchgate.net

A study by the Association of Biomolecular Resource Facilities highlighted a strategy using Fmoc-Lys(Dde)-OH (a lysine analog with similar functionality) for the synthesis of biotin-labeled peptides, which can be extended to various other labels including fluorescent dyes. researchgate.net This approach demonstrated high yields and purity of the final labeled peptide. researchgate.net The versatility of this method allows for the direct incorporation of a wide array of labels, making it a powerful tool for creating probes for binding studies, receptor cross-linking, and cellular trafficking investigations. lifetein.comresearchgate.net

Attachment of Bioactive Molecules and Ligands

The orthogonal nature of the Dde protecting group in this compound is instrumental in the site-specific conjugation of various bioactive molecules and ligands to a peptide backbone. researchgate.net This capability is pivotal in the development of targeted therapeutics, diagnostic agents, and sophisticated biomaterials. After the assembly of the main peptide chain, the Dde group can be selectively cleaved to reveal a reactive amine on the ornithine side chain, which serves as a handle for attaching other molecules without affecting the rest of the peptide. vulcanchem.com

This strategy is employed to synthesize:

Peptide-drug conjugates: Where a cytotoxic drug is attached to a tumor-targeting peptide.

Branched and di-epitopic peptides: Containing multiple copies of a peptide or different peptide sequences to enhance binding affinity or target multiple receptors. vwr.combachem.com

Lipo-peptides: By attaching lipid moieties to improve membrane permeability and bioavailability. vwr.combachem.com

Glycopeptides: Through the conjugation of carbohydrate moieties to mimic post-translational modifications.

The selective deprotection allows for a modular approach to synthesis, where the peptide and the bioactive molecule can be prepared separately and then linked together. This is particularly advantageous when dealing with sensitive or complex bioactive molecules. The ability to introduce specific modifications at a defined position within the peptide sequence is crucial for optimizing the pharmacological properties of the resulting conjugate. nih.gov

Synthesis of Peptoids and Peptide-Mimetic Structures

While this compound is primarily an amino acid building block for peptides, its orthogonal protection scheme is a valuable tool in the synthesis of peptoids and other peptide-mimetic structures. Peptoids, or N-substituted glycines, are a class of peptide mimetics that exhibit enhanced proteolytic stability. The principles of orthogonal side-chain deprotection, exemplified by the use of this compound, can be adapted for the synthesis of complex peptoid architectures.

For instance, after incorporating an ornithine analog into a growing chain, the selective removal of the Dde group allows for the modification of the side chain. This could involve acylation, alkylation, or the attachment of various functional groups to create non-natural side chains that mimic or enhance the properties of natural peptides. This approach contributes to the creation of peptidomimetic structures with improved pharmacological profiles, such as increased stability and bioavailability. peptide.com The ability to create peptides with specifically modified ornithine side chains is a key application of this compound. vulcanchem.com

Development of Templated Assembled Synthetic Proteins (TASPs) and Combinatorial Libraries

The strategic use of this compound extends to the construction of highly organized macromolecular structures like Templated Assembled Synthetic Proteins (TASPs) and the generation of diverse combinatorial peptide libraries.

Design Principles for TASP Molecules

Templated Assembled Synthetic Proteins (TASPs) are de novo designed proteins where synthetic peptide elements are attached to a molecular scaffold or template. pnas.org This approach allows for the creation of proteins with predetermined three-dimensional structures and novel functions. pnas.org The use of cyclic peptides as templates is particularly advantageous due to their conformational rigidity and stability. pnas.orgbeilstein-journals.org

This compound and its L-isomer are valuable in the synthesis of these templates. By incorporating ornithine residues with orthogonal protecting groups into a cyclic peptide scaffold, specific sites are created for the attachment of helical peptides or other functional units. vwr.combachem.com The design principle involves the sequential and selective deprotection of these orthogonal groups, followed by the chemoselective ligation of the desired peptide modules. pnas.org This modular assembly allows for the construction of complex protein architectures, such as four-helix bundles, with precise control over the orientation and spacing of the attached peptides. pnas.org

Strategies for Combinatorial Peptide Library Generation

Combinatorial chemistry is a powerful tool for the discovery of novel ligands and therapeutic leads. acs.org The "one-bead one-compound" (OBOC) method is a widely used technique for generating and screening large combinatorial libraries of peptides and peptidomimetics. nih.gov

The use of amino acids with orthogonal protecting groups, such as this compound, is central to creating diverse and complex libraries. acs.org For instance, a branched peptide library can be generated from a lysine or ornithine core. nih.gov After coupling the Dde-protected ornithine to the resin, the Fmoc group can be removed, and a peptide chain can be synthesized. Subsequently, the Dde group can be cleaved to allow for the synthesis of a second, different peptide chain on the side chain, creating a branched structure. This "split-mix" synthesis approach allows for the generation of millions of unique compounds on individual resin beads. nih.gov These libraries, which can include both natural and unnatural amino acids, can then be screened for binding to various biological targets. nih.govnih.gov

Creation of Modified Peptides for Drug Discovery and Therapeutics

The ability to introduce specific modifications into peptides is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor stability and bioavailability. nih.govexplorationpub.com this compound serves as a key building block in this endeavor, enabling the creation of modified peptides with enhanced therapeutic potential. peptide.com

The orthogonal protection strategy allows for site-specific modifications, including:

Cyclization: Peptides can be cyclized through the ornithine side chain to improve conformational stability and resistance to proteases. peptide.com

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the ornithine side chain can increase the hydrodynamic volume and serum half-life of a peptide therapeutic.

Incorporation of non-natural amino acids: The ornithine side chain can be modified to create a variety of unnatural amino acid residues, which can enhance binding affinity and selectivity. peptide.com

Peptide Therapeutics with Enhanced Properties

The incorporation of this compound into peptide synthesis workflows enables the creation of therapeutics with improved stability, target affinity, and biological activity. The introduction of the D-ornithine stereoisomer itself contributes to enhanced proteolytic resistance, as peptidases in the body are primarily specific to L-amino acids. mdpi.com Beyond this intrinsic benefit, the true advantage lies in the ability to use the ornithine side chain as a branching point for creating non-linear peptide structures.

Branched and cyclic peptides often exhibit superior therapeutic profiles compared to their linear counterparts. Branching can lead to the development of molecules like Multiple Antigen Peptides (MAPs), which can present multiple copies of an epitope to the immune system, or di-epitopic peptides designed to interact with multiple targets. vulcanchem.comsigmaaldrich.com Cyclization, achieved by forming a bond between the ornithine side chain and another part of the peptide, can significantly enhance conformational rigidity. This pre-organization of the peptide into its bioactive conformation can increase receptor selectivity and binding affinity while also improving stability against degradation. vulcanchem.compeptide.com

Research has demonstrated the use of resin-bound this compound to create complex branched structures. The synthetic process involves standard peptide elongation, followed by the selective removal of the Dde group with 2% hydrazine in DMF to expose the side-chain amine for further functionalization or branching. vulcanchem.com This strategic modification is critical for designing peptides with enhanced biological properties. vulcanchem.com

Table 1: Research Findings on Enhanced Properties via this compound

| Research Focus | Structural Modification Enabled by this compound | Resulting Enhanced Property | Reference(s) |

| Increased Biological Activity | Synthesis of branched peptide architectures. | Enhanced stability and receptor selectivity. | vulcanchem.com |

| Improved Pharmacokinetics | Introduction of a D-amino acid. | Increased resistance to enzymatic degradation. | mdpi.com |

| Enhanced Receptor Binding | Side-chain cyclization to constrain peptide conformation. | Increased affinity and selectivity for the target receptor. | vulcanchem.compeptide.com |

| Immunogenicity | Construction of Multiple Antigen Peptide (MAP) cores. | Potent elicitation of immune responses for vaccine development. | vulcanchem.comsigmaaldrich.com |

Role in Peptide Drug Design and Delivery Systems

The unique chemical handles provided by this compound are instrumental in the design of advanced peptide drug delivery systems. A primary challenge in peptide therapeutics is their poor pharmacokinetic profile, characterized by rapid clearance and low bioavailability. mdpi.com Site-specific modification of a peptide, facilitated by the orthogonal Dde protecting group, allows for the covalent attachment of moieties that can overcome these limitations.

The selective deprotection of the ornithine side chain on the solid support allows for the attachment of various functional molecules:

Lipids (Lipidation): Conjugating fatty acids to the peptide can enhance binding to serum albumin, effectively extending the peptide's plasma half-life. This strategy is used in several approved peptide drugs. The use of Dde-protected amino acids is a key method for achieving such site-specific lipidation.

Polymers (PEGylation): The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from enzymatic degradation. The exposed amine on the ornithine side chain serves as an ideal anchor point for PEGylation.

Targeting Ligands: Molecules that bind to specific cell surface receptors can be attached to the peptide to ensure its delivery to the desired tissue or cell type, minimizing off-target effects.

The synthesis of lipo-MAPs, for example, combines branching with lipidation, creating structures with potential applications in both vaccine delivery and targeted drug delivery. vulcanchem.comsigmaaldrich.com This highlights the versatility of this compound in creating multifunctional peptide conjugates.

Table 2: Applications of this compound in Peptide Drug Delivery Design

| Delivery Strategy | Role of this compound | Desired Outcome | Reference(s) |

| Half-Life Extension | Provides a specific site for conjugation of lipids or polymers (e.g., PEG). | Reduced renal clearance and increased stability in circulation. | mdpi.comexplorationpub.com |

| Targeted Delivery | Enables attachment of cell-targeting ligands to the ornithine side chain. | Increased drug concentration at the site of action and reduced systemic exposure. | peptide.com |

| Vaccine Platforms | Used to build a branched scaffold for creating Lipo-Multiple Antigen Peptides (lipo-MAPs). | Enhanced immunogenicity and delivery of antigens to immune cells. | vulcanchem.comsigmaaldrich.com |

| Multifunctional Probes | Allows for the sequential and site-specific attachment of different molecules (e.g., a fluorophore and a drug). | Creation of theranostic agents for simultaneous imaging and therapy. | sigmaaldrich.comsigmaaldrich.com |

Engineering of Peptides with Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are crucial for the biological function of most proteins, influencing their structure, activity, and localization. abyntek.comnih.gov The chemical synthesis of peptides bearing specific PTMs is essential for studying their biological roles and for developing new therapeutics. nih.gov this compound provides a robust platform for engineering peptides with site-specific modifications that can mimic natural PTMs or introduce novel functionalities.

The general strategy involves:

Synthesizing the peptide backbone using standard Fmoc-based solid-phase peptide synthesis (SPPS). vulcanchem.com

Incorporating this compound at the desired modification site.

After completing the chain assembly, the N-terminus is typically protected (e.g., with a Boc group) to prevent side reactions. peptide.com

The Dde group is then selectively removed on-resin using a solution like 2% hydrazine in DMF or hydroxylamine. sigmaaldrich.com

The newly exposed δ-amino group of the ornithine residue is then reacted with a molecule of interest, effectively installing the modification. vulcanchem.com

This methodology allows for the introduction of a wide array of modifications, such as acetylation, methylation, or the attachment of larger moieties like fluorophores or biotin tags for detection and purification. acs.org For instance, a peptide containing a lysine residue protected with a Dde group was used to attach a 5-carboxyfluorescein (B1664652) molecule after selective deprotection, demonstrating the principle of site-specific labeling. acs.org While ornithine is not a proteinogenic amino acid, its side chain can be used as a scaffold to mimic PTMs that occur on lysine or to introduce entirely new chemical functionalities into the peptide.

Table 3: Synthetic Strategy for PTM Engineering using Dde-Protected Ornithine

| Step | Action | Reagents/Conditions | Purpose | Reference(s) |

| 1. Peptide Elongation | Standard Fmoc-SPPS | Fmoc-amino acids, coupling reagents, piperidine. | Assemble the primary peptide sequence on a solid support. | vulcanchem.comnih.gov |

| 2. Selective Deprotection | Removal of the Dde group from the Orn side chain. | 2% Hydrazine in DMF or Hydroxylamine/Imidazole in NMP. | Expose the δ-amino group for modification while the rest of the peptide remains protected. | sigmaaldrich.compeptide.com |

| 3. Side-Chain Modification | Coupling of the desired moiety to the exposed amine. | Activated carboxylic acids, isothiocyanates, etc. | Covalently attach the PTM mimic or functional group. | vulcanchem.comacs.org |

| 4. Final Cleavage | Cleavage from resin and removal of all other protecting groups. | Trifluoroacetic acid (TFA) with scavengers. | Release the final, modified peptide. | mdpi.com |

Advanced Methodologies and Future Directions

Automation in Solid-Phase Peptide Synthesis Using Dde-D-Orn(Fmoc)-OH

The automation of Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides, enabling faster synthesis of complex molecules. This compound is particularly well-suited for these automated processes, allowing for the selective deprotection and modification of the ornithine side chain, which is crucial for creating branched or labeled peptides. beilstein-journals.org

Microwave-assisted peptide synthesis (MW-SPPS) significantly accelerates synthesis times by using microwave energy to heat the reaction vessel. biotage.com This increased temperature enhances the efficiency of both the deprotection of the Fmoc group and the subsequent coupling of the next amino acid. biotage.com The use of microwave energy can be particularly beneficial in overcoming the steric hindrance associated with the synthesis of branched peptides, a common application for this compound. merel.si For instance, the synthesis of a histone H2B fragment conjugated to a ubiquitin fragment was completed in under 5 hours with 75% purity using microwave-enhanced SPPS, a significant improvement over the 53 hours required for conventional room temperature synthesis. merel.si Similarly, a tetra-branched antifreeze peptide analog was synthesized in under 5 hours with 71% purity. merel.si

A study on the synthesis of fluorescein-labeled glycopeptides utilized microwave-assisted automated Fmoc-SPPS, incorporating Lys(Dde)-Gly-Wang polystyrene resin. thieme-connect.com This methodology proved robust enough to incorporate three consecutive GalNAcα1-O-Ser residues. thieme-connect.com Another development in this area is aqueous microwave-assisted SPPS, which has been used to successfully synthesize peptides in water, including "difficult sequences," by employing nanosized Fmoc-amino acids. nih.gov

| Peptide Synthesized | Synthesis Time (MW-SPPS) | Purity | Conventional Synthesis Time | Reference |

| Lactoferricin-lactoferrampin chimera | < 5 hours | 77% | - | merel.si |

| Histone H2B-Ubiquitin conjugate | < 5 hours | 75% | > 53 hours | merel.si |

| Tetra-branched antifreeze peptide | < 5 hours | 71% | > 72 hours | merel.si |

Automated peptide synthesizers perform the repetitive cycles of Nα-Fmoc deprotection and amino acid coupling required for peptide chain elongation. beilstein-journals.orguci.edu A typical automated cycle involves treating the resin-bound peptide with a base, such as 20% piperidine (B6355638) in DMF, to remove the Fmoc group, followed by washing and then coupling the next Fmoc-protected amino acid. rsc.org The Dde group on the ornithine side chain remains stable during these standard Fmoc deprotection steps. beilstein-journals.org

Once the main peptide backbone is assembled, the Dde group can be selectively removed on-resin. This is typically achieved by treating the peptide-resin with a solution of 2-5% hydrazine (B178648) in DMF. rsc.org This orthogonal deprotection allows for the specific modification of the ornithine side chain, such as the attachment of another peptide chain, a fatty acid for lipidation, or a fluorescent label. beilstein-journals.orgrsc.org This entire process, from backbone synthesis to side-chain modification, can be performed on an automated synthesizer, streamlining the production of complex, modified peptides. beilstein-journals.org

Microwave-Assisted Peptide Synthesis

Minimization of Side Reactions and Optimization of Reaction Yields

Diketopiperazine (DKP) formation is a significant side reaction that can occur during SPPS, particularly at the dipeptide stage. nih.goviris-biotech.de This intramolecular cyclization leads to the cleavage of the dipeptide from the resin, truncating the peptide chain. nih.gov The use of sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin can help to minimize DKP formation. nih.govacs.org Alternative Fmoc removal reagents, such as a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP), have also been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF. nih.gov Another strategy is to use dipeptide building blocks, which bypasses the susceptible dipeptide stage. iris-biotech.de

A known issue with the Dde protecting group is its potential to migrate from one amine to another under certain conditions. nih.gov This migration can occur during the piperidine-mediated Fmoc deprotection step, where an unprotected ε-amino group of a lysine (B10760008) residue can acquire the Dde group from another side chain or even from an α-amino group. nih.gov This side reaction is accelerated by piperidine, likely through the formation of an unstable piperidine-Dde adduct. nih.gov The use of a sterically hindered Dde analog, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), can overcome many of these migration problems. peptide.com

Racemization, the conversion of an L-amino acid to a D-amino acid, is another potential side reaction, especially for amino acids like histidine and cysteine. nih.gov While this compound already incorporates the D-isomer of ornithine, preventing racemization is crucial when incorporating other amino acids in the peptide chain to maintain stereochemical purity. The choice of coupling reagents and conditions plays a significant role in minimizing racemization. nih.gov

Addressing Dde Migration and Racemization Issues

Analytical Techniques for Verifying Peptide Integrity and Purity

The incorporation of non-standard residues such as D-ornithine, especially the D-enantiomer, into a peptide sequence necessitates rigorous analytical verification. The presence of two distinct protecting groups, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and fluoren-9-ylmethoxycarbonyl (Fmoc), adds further complexity, requiring a suite of advanced techniques to confirm the final product's integrity and purity.

Advanced Spectroscopic Methods for Structural Elucidation

The subtle structural changes introduced by a D-amino acid can have profound effects on a peptide's conformation and function. nih.gov Differentiating these stereoisomers from their all-L-amino acid counterparts is a significant analytical challenge, as they often have identical masses. nih.govchromatographyonline.com Advanced spectroscopic methods, particularly those coupled with mass spectrometry (MS), are indispensable for this purpose.

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for resolving peptide isomers. tandfonline.com IM-MS separates ions based on their size, shape, and charge in a buffer gas, allowing for the differentiation of D-amino acid-containing peptides (DAACPs) from their L-form counterparts based on their different shapes and collision cross-section values. tandfonline.comacs.org This technique can even be used to localize the exact position of a D-amino acid by fragmenting the peptide within the mass spectrometer and analyzing the mobility of the resulting fragment ions. acs.orgnsf.gov To amplify the subtle conformational differences between epimers, metal adduction can be employed, which enhances their separation in the ion mobility cell. nsf.gov

Tandem mass spectrometry (MS/MS) is also crucial, although the fragmentation patterns of stereoisomers can be very similar. nih.gov However, differences in fragment ion intensities can sometimes be observed and used for identification. acs.org Techniques like Electron Capture Dissociation (ECD) and Radical-Directed Dissociation (RDD) offer alternative fragmentation pathways that can be more sensitive to the peptide's stereochemistry and tertiary structure. acs.org The combination of liquid chromatography with ion mobility and tandem mass spectrometry (LC-IM-MS/MS) provides a particularly robust platform for the comprehensive analysis of complex isomeric mixtures. tandfonline.com

Table 1: Advanced Spectroscopic Methods for Peptide Structural Elucidation

| Technique | Principle of Operation | Application for D-Amino Acid Peptides | References |

|---|---|---|---|

| Ion Mobility-MS (IM-MS) | Separates ions based on their shape and size (collision cross-section) in a gas phase. | Differentiates and resolves peptide epimers that are identical in mass but different in conformation. Can help localize the D-residue. | tandfonline.comacs.orgnsf.gov |

| Tandem MS (MS/MS) | Fragments peptide ions and analyzes the resulting fragment masses to determine the amino acid sequence. | While fragment masses are identical for epimers, relative intensities of fragment ions can differ, aiding in identification. | nih.govacs.org |

| LC-IM-MS/MS | Combines liquid chromatography separation, ion mobility separation, and tandem mass spectrometry. | Provides multi-dimensional separation for unambiguous identification of isomers in complex mixtures. | tandfonline.comacs.org |

| Metal Adduction IM-MS | Induces complexation of peptides with metal ions prior to IM-MS analysis. | Amplifies conformational differences between epimers, leading to better separation and resolution. | nsf.gov |

| Electron Capture Dissociation (ECD) | A "soft" fragmentation technique that preserves labile post-translational modifications. | Fragmentation patterns can be sensitive to stereochemistry and tertiary structure. | acs.org |

Chiral Analysis of D-Amino Acids in Complex Peptides

Confirming the presence and specific location of a D-amino acid within a peptide sequence is a critical step in characterization. mdpi.com This process typically involves a multi-step analytical workflow to unambiguously determine the chirality of each amino acid residue. nih.gov

The most established method involves the complete acid hydrolysis of the peptide to break it down into its constituent amino acids. nih.gov To overcome the challenge of separating enantiomers, which have identical physical properties, the amino acid mixture is derivatized with a chiral reagent. nih.govresearchgate.net Marfey's reagent is a widely used derivatizing agent that converts the amino acid enantiomers into diastereomers, which have different physical properties and can be separated using standard reverse-phase liquid chromatography (LC). nih.govnih.gov These separated diastereomers are then detected and quantified, often using mass spectrometry, to confirm the presence of a D-amino acid. nih.govmdpi.com

However, this analysis only confirms that the peptide contains a D-amino acid; it does not reveal its position in the sequence. nih.gov To pinpoint the location of the isomerization, the chromatographic retention time and mass spectrometric properties of the native peptide are compared against those of a series of synthetic peptide standards, where the D-amino acid is systematically placed at each possible position. nih.gov

Table 2: Workflow for Chiral Analysis of Peptides

| Step | Description | Purpose | References |

|---|---|---|---|

| 1. Peptide Hydrolysis | The peptide is completely hydrolyzed into its individual amino acids, typically using strong acid. | To break the peptide bonds and liberate all amino acid residues for analysis. | nih.gov |

| 2. Chiral Derivatization | The resulting amino acid mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent). | To convert the enantiomeric amino acids (L and D forms) into diastereomers. | nih.govnih.gov |

| 3. Chromatographic Separation | The diastereomeric mixture is separated using a non-chiral chromatography method, typically LC-MS. | To separate the L- and D-amino acid derivatives, which now have different retention times. | nih.govmdpi.comresearchgate.net |

| 4. Positional Confirmation | The properties (e.g., retention time) of the original peptide are compared to synthetic standards. | To determine the exact location of the D-amino acid within the peptide sequence. | nih.gov |

Computational Design and In Silico Studies for Peptide Scaffolds

Beyond analysis, computational methods are revolutionizing the creation of new peptides. In silico approaches allow for the design of peptide scaffolds with tailored properties, predicting their behavior before undertaking costly and time-consuming laboratory synthesis.

Rational Design of Peptides Incorporating D-Ornithine

The rational design of peptides, particularly those intended for therapeutic use, increasingly incorporates D-amino acids like D-ornithine to enhance proteolytic stability and improve pharmacokinetic profiles. plos.org Computational protein design circumvents the limitations of experimental methods like mirror-image phage display, which can be difficult and expensive. plos.org

Using powerful software suites like Rosetta, researchers can model the interaction between a peptide and its target protein with high resolution. plos.orgoup.comelifesciences.org The design process often begins with a known protein-peptide complex structure. Molecular dynamics (MD) simulations are then run to explore the dynamic conformations the complex can adopt. plos.org Based on this dynamic picture, design algorithms can suggest mutations—including the substitution of L-amino acids with D-isomers or other non-canonical amino acids—that are predicted to enhance binding affinity or stability. plos.orgupenn.edu This in silico screening allows for the exploration of a vast sequence space to identify promising candidates for synthesis and experimental validation. upenn.edu The incorporation of D-ornithine, facilitated by building blocks like this compound, can be modeled to assess its impact on the peptide's structure and its interaction with a biological target.

Predictive Modeling for Protecting Group Stability and Cleavage

The success of complex peptide synthesis relies on the strategic use of orthogonal protecting groups. organic-chemistry.org The Dde and Fmoc groups on this compound are a classic orthogonal pair: the Fmoc group is base-labile (cleaved by piperidine), while the Dde group is removed with hydrazine. vwr.combachem.comuci.edu This orthogonality allows for selective deprotection and modification at either the N-terminus or the ornithine side chain.

Predictive modeling of protecting group stability and cleavage is an emerging area that aims to use computational chemistry to forecast the behavior of these groups under various reaction conditions. While still a developing field, such models would be based on quantum or molecular mechanics to simulate the chemical reactions of deprotection. These in silico tools could predict the rate of cleavage, identify potential side reactions, and assess the stability of a protecting group in the presence of different reagents. ucl.ac.uk This would be invaluable for optimizing synthesis strategies, troubleshooting difficult sequences, and designing novel protecting groups with tailored lability, moving beyond the current reliance on empirical data and experimental trial-and-error. researchgate.net

Table 3: Comparison of Peptide Design and Optimization Approaches

| Approach | Description | Advantages | Limitations | References |

|---|---|---|---|---|